A Technical Guide to the Core Structure of Tirucallane Triterpenoids
A Technical Guide to the Core Structure of Tirucallane Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the fundamental structure of tirucallane-type triterpenoids, a significant class of natural products with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[1] A thorough understanding of their core structure is essential for structure-activity relationship (SAR) studies, chemical synthesis, and the development of novel therapeutic agents.
The Tirucallane Core Scaffold
Tirucallane triterpenoids are tetracyclic compounds built upon a 30-carbon framework.[2][3][4] The core structure consists of a fused four-ring system (A, B, C, D) and a characteristic C-17 side-chain. The tirucallane skeleton is a stereoisomer of euphane, specifically differing in the configuration at the C-20 position.[2]
The fundamental structure is derived from the cyclization of squalene.[5][6] This biosynthetic origin leads to a complex and highly specific three-dimensional architecture. The tetracyclic system is composed of three six-membered rings (A, B, and C) and one five-membered ring (D).[2] Modifications to this core, such as variations in the side chain, the degree and position of hydroxylation, and the presence of glycosidic moieties, give rise to the vast diversity of naturally occurring tirucallane derivatives and are crucial determinants of their biological activity.[1]
Stereochemistry
The defining stereochemical features of the tirucallane skeleton distinguish it from other related triterpenoids like lanostane and euphane. The relative configuration is critical for its biological activity. Key stereochemical points are:
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C-20 Configuration : Tirucallane is characterized by a 20S configuration, which is the primary distinction from the euphane skeleton (20R).[2]
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Methyl Group Orientations : The stereochemistry of the methyl groups at various positions is a key identifier. In tirucallane-type compounds:
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Me-18 (at C-13) is typically α-oriented (pointing down).
-
Me-21 (at C-20) is typically β-oriented (pointing up).
-
Me-30 (at C-10) is typically β-oriented.[7]
-
-
Ring Junctions : The ring junctions generally exhibit a trans-trans-trans fusion, contributing to a relatively rigid, chair-like conformation for the rings.
These stereochemical assignments are typically confirmed through Nuclear Overhauser Effect (NOESY) NMR experiments, which reveal through-space correlations between protons. For instance, NOESY correlations between Me-19 and Me-30, and between Me-30 and Me-21, support the characteristic tirucallane stereochemistry.[7]
Quantitative Structural Data
The precise structural parameters of tirucallane triterpenoids are determined using techniques like X-ray crystallography and NMR spectroscopy. While bond lengths and angles vary slightly between different derivatives, the following table summarizes typical ¹³C NMR chemical shifts for the core carbon atoms of a representative tirucallane skeleton, providing a quantitative fingerprint for identification.
| Carbon Atom | Typical ¹³C NMR Chemical Shift (δc, ppm) | Carbon Atom | Typical ¹³C NMR Chemical Shift (δc, ppm) |
| C-1 | 30-40 | C-16 | 25-35 |
| C-2 | 20-30 | C-17 | 45-55 |
| C-3 | 70-80 (if hydroxylated) | C-18 | 15-25 |
| C-4 | 35-45 | C-19 | 15-25 |
| C-5 | 40-50 | C-20 | 35-45 |
| C-6 | 18-28 | C-21 | 18-28 |
| C-7 | 115-125 (if double bond at C7-C8) | C-22 | 30-40 |
| C-8 | 135-145 (if double bond at C7-C8) | C-23 | 25-35 |
| C-9 | 45-55 | C-24 | 120-130 (if double bond at C24-C25) |
| C-10 | 35-45 | C-25 | 130-140 (if double bond at C24-C25) |
| C-11 | 20-30 | C-26 | 20-30 |
| C-12 | 25-35 | C-27 | 20-30 |
| C-13 | 40-50 | C-28 | 25-35 |
| C-14 | 45-55 | C-29 | 15-25 |
| C-15 | 30-40 | C-30 | 20-30 |
| Note: Chemical shifts are approximate and can vary based on the specific substituent groups and the solvent used. Data compiled from representative compounds described in the literature.[7][8] |
Experimental Protocols for Structural Elucidation
The determination of the structure of a novel tirucallane triterpenoid follows a standardized set of analytical procedures.
A. Isolation and Purification:
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Extraction: The plant material (e.g., leaves, stems, resin) is typically dried, powdered, and extracted with a series of solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and methanol.[9][10]
-
Fractionation: The crude extract is subjected to preliminary separation using techniques like column chromatography over silica gel or Sephadex.
-
Purification: Final purification of individual compounds is achieved through repeated column chromatography and often High-Performance Liquid Chromatography (HPLC).
B. Structure Determination:
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often with Electrospray Ionization (ESI), is used to determine the exact molecular formula of the compound.[4][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most crucial technique for structure elucidation.
-
1D NMR: ¹H NMR provides information on the number and type of protons, while ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments reveal the number of methyl, methylene, methine, and quaternary carbons.[7][11]
-
2D NMR: A suite of 2D NMR experiments is used to piece the structure together:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity within spin systems.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C).[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is essential for connecting different fragments of the molecule.[7][8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is critical for determining the relative stereochemistry of the molecule.[7][11]
-
-
-
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the complete molecular structure, including the absolute configuration.[8][12][13]
Visualized Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Tirucallane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Mangrove Tirucallane- and Apotirucallane-Type Triterpenoids: Structure Diversity of the C-17 Side-Chain and Natural Agonists of Human Farnesoid/Pregnane–X–Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triterpenoid Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. New Tirucallane-Type Triterpenes Isolated from Commiphora oddurensis from Ethiopia with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tirucallane triterpenoids from the stems of Brucea mollis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Euphane and Tirucallane Triterpenes with Trypanocidal Activity from Euphorbia desmondii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tirucallane-type triterpenoids from Dysoxylum lenticellatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sesquiterpenoids and tirucallane triterpenoids from the roots of Scorzonera divaricata - PubMed [pubmed.ncbi.nlm.nih.gov]
